molecular formula C21H30O3 B1497517 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one CAS No. 74915-66-5

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one

Cat. No.: B1497517
CAS No.: 74915-66-5
M. Wt: 330.5 g/mol
InChI Key: AVJZSZIWRSNNAV-LINSNZKVSA-N
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Description

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one, also known by its CAS number 74915-66-5, is a chemical compound with various applications in scientific research and industry. This compound is often used in the synthesis of other chemicals and has unique properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of itraconazole with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in the formation of composite particles .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of advanced crystallization techniques and high-purity reagents ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dichloromethane, methanol, and carbon dioxide. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields and purity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with L-ascorbic acid results in the formation of itraconazole derivatives with enhanced bioavailability .

Scientific Research Applications

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar compounds, such as itraconazole and its derivatives. These compounds share structural similarities but differ in their specific properties and applications.

Uniqueness

What sets this compound apart from similar compounds is its unique synthetic route and the specific conditions required for its production. Additionally, its enhanced bioavailability and stability make it a valuable compound in various fields .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and synthetic routes make it a valuable asset in scientific research and industrial production.

Properties

CAS No.

74915-66-5

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10-dimethyl-2,7,8,9,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H30O3/c1-4-24-13-7-8-21(3)17(10-13)12(2)9-16-14-5-6-18(22)15(14)11-19(23)20(16)21/h10,14-16,19-20,23H,4-9,11H2,1-3H3/t14-,15+,16+,19+,20-,21+/m1/s1

InChI Key

AVJZSZIWRSNNAV-LINSNZKVSA-N

Isomeric SMILES

CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@H]4C[C@@H]([C@@H]3[C@]2(CC1)C)O)C

SMILES

CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C

Canonical SMILES

CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C

Origin of Product

United States

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